molecular formula C10H11NO3 B1337387 N-Formyl-D-phenylalanine CAS No. 59366-89-1

N-Formyl-D-phenylalanine

Cat. No. B1337387
CAS RN: 59366-89-1
M. Wt: 193.2 g/mol
InChI Key: NSTPXGARCQOSAU-SECBINFHSA-N
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Description

N-Formyl-D-phenylalanine is a derivative of the amino acid phenylalanine, which is modified by the addition of a formyl group to the amino nitrogen. This modification introduces a formyl functional group, which can influence the molecule's physical, chemical, and biological properties. The compound is of interest in various fields, including medicinal chemistry and peptide research, due to its potential role in modulating peptide structure and function.

Synthesis Analysis

The synthesis of N-Formyl-D-phenylalanine derivatives has been explored in several studies. For instance, triorganotin(IV) derivatives of N-formyl-L-phenylalanine have been prepared from triorganotin(IV) chlorides and the appropriate amino acids or their sodium salts in a 1:1 molar ratio . Additionally, the synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and its trans counterpart has been achieved by condensation reactions followed by chromatographic separation and hydrolysis . These synthetic approaches are crucial for generating compounds that can be further studied for their biological activities and structural properties.

Molecular Structure Analysis

The molecular structure of N-Formyl-D-phenylalanine derivatives has been extensively studied using various analytical techniques. The crystal and molecular structure of N-formyl-L-methionyl-L-phenylalanine, a closely related compound, has been determined, revealing a parallel beta-sheet conformation stabilized by hydrogen bonding . Similarly, the conformational analysis of N-formyl-L-phenylalanine-amide has identified 19 different structures, providing insights into the potential conformations that N-Formyl-D-phenylalanine derivatives can adopt . These studies are essential for understanding the three-dimensional arrangement of atoms within the molecule and how this influences its interactions and stability.

Chemical Reactions Analysis

The reactivity of N-Formyl-D-phenylalanine derivatives has been explored in the context of their interactions with other chemical entities. For example, the triorganotin(IV) derivatives of N-formyl-L-phenylalanine exhibit coordination with the unidentate carboxylic group and the oxygen atom of the amidocarbonyl group, which can change from five-coordinate to pseudotetrahedral configurations depending on the environment . Understanding these chemical reactions is important for predicting the behavior of these compounds in various chemical and biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Formyl-D-phenylalanine derivatives are characterized by their spectroscopic signatures and molecular interactions. Infrared, 1H, 13C, and 119Sn NMR spectroscopy have been used to characterize the triorganotin(IV) derivatives, providing information on the electronic environment and bonding within the molecule . The crystallographic studies have also contributed to understanding the solid-state properties, such as hydrogen bonding patterns and molecular conformations . These properties are crucial for the development of N-Formyl-D-phenylalanine derivatives as potential therapeutic agents or as tools in peptide research.

Scientific Research Applications

  • Role in Macrophage Activation : N-Formyl methionyl phenylalanine, a variant of N-Formyl-D-phenylalanine, has been found to increase adherence and diameter of alveolar macrophages, inducing morphological changes associated with macrophage activation. This suggests its utility in understanding the activation of macrophages and their bacteriolytic function (Rossman, Cassizzi, & Daniele, 1980).

  • Rapid Protein Labelling : A mutant pyrrolysyl-tRNA synthetase-tRNA(Pyl)(CUA) pair was used to genetically incorporate 3-formyl-phenylalanine into proteins at amber mutation sites in Escherichia coli. This process facilitated rapid and site-selective protein labelling, indicating potential applications in biochemical research (Tuley, Lee, Wu, Wang, & Liu, 2014).

  • Role in Plant Metabolism : Phenylalanine, a related compound to N-Formyl-D-phenylalanine, plays a central role in the interconnection between primary and secondary metabolism in plants, especially in conifers. It is crucial for the biosynthesis of phenylpropanoids, which are important for plant growth, reproduction, and defense (Pascual, El-Azaz, de la Torre, Cañas, Ávila, & Cánovas, 2016).

  • Human Spermatozoa Receptors : Synthetic N-formylated peptides, which include N-Formyl-D-phenylalanine, act as potent chemoattractants for human spermatozoa, suggesting the presence of specific receptors for these peptides on spermatozoa. This finding is significant for understanding human reproductive biology (Gnessi, Fabbri, Silvestroni, Moretti, Fraioli, Pert, & Isidori, 1986).

  • Hepatobiliary Excretion and Enterohepatic Circulation : Studies on N‐formyl methionyl leucyl 3H‐phenylalanine in rats demonstrated its rapid clearance from the systemic circulation and significant excretion in bile, indicating a major pathway for the excretion of bacterial chemotactic peptides in rats (Anderson, Woodhouse, Hobson, Myers, Broom, & Chadwick, 1987).

  • a key player in cell division and protection from Reactive Oxygen Species. This research enhances our understanding of phenylalanine’s action in plant cells and points to its potential roles in similar cellular processes in other organisms (Perkowski & Warpeha, 2019).
  • Biosynthesis of L-Phenylalanine : A study on the biosynthesis of L-Phenylalanine in E. coli identified key enzymes in the shikimate pathway influencing its production. The findings provide a method for detecting bottlenecks in metabolic pathways, which can guide genetic manipulation to enhance yield of desired products like L-Phenylalanine (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).

  • Role in Phenylalanine Electroanalysis : Phenylalanine's importance in human health, particularly for individuals with phenylketonuria, highlights the need for effective methods to determine its concentration in biological fluids. Electrochemical sensors and biosensors have been developed for this purpose, offering insights into the health status of individuals based on phenylalanine levels (Dinu & Apetrei, 2020).

  • Chemotactic Factor for Neutrophils : N-Formyl peptides like N-Formyl-D-phenylalanine serve as potent chemotactic factors for neutrophils, playing a significant role in the body's immune response to bacterial infections (Marasco, Phan, Krutzsch, Showell, Feltner, Nairn, & Becker, 1984).

  • Structural and Functional Characterization : The human formyl peptide receptor, which binds to N-formyl-1-methionyl-1-leucyl-1-phenylalanine, has been structurally and functionally characterized, enhancing our understanding of how these peptides interact with their receptors and trigger cellular responses (Radel, Genco, & De Nardin, 1994).

Future Directions

The modulation of FPR signaling cascades might be considered as a promising therapeutic approach for alleviating the cognitive deficits associated with early AD . Additional studies are now needed to address the downstream effectors as well as the safety profile of Boc2 .

properties

IUPAC Name

(2R)-2-formamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPXGARCQOSAU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-D-phenylalanine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SJ Kim, DH Kim, JD Park, JR Woo, Y Jin… - Bioorganic & medicinal …, 2003 - Elsevier
Optically active N-formyl-N-hydroxy-α-phenylalanine methylamide (1) and N-formyl-N-hydroxy-β-phenylalanine methylamide (2) were evaluated as inhibitors for thermolysin (TLN) to …
Number of citations: 9 www.sciencedirect.com
亀田幸雄, 長谷哲, 金友昭一, 喜多洋子 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
… ylalanine and N—formyl—D—phenylalanine,were at neighborhood of 6.8. The effect of pH on the stability of D—acylase was studied. . Mixture of 1“ ml of the enzyme solution and 2 ml …
Number of citations: 2 jlc.jst.go.jp
Y Sumida, S Iwai, Y Nishiya, S Kumagai… - Advanced Synthesis …, 2016 - Wiley Online Library
… However, DSA did not react with N-formyl-D-phenylalanine, N-acetyl-D-phenylalanine, or N-benzoyl-D-phenylalanine. Therefore starting material for this enzymatic method would be …
Number of citations: 13 onlinelibrary.wiley.com
Y Kameda, T HASE, S KANATOMO… - Chemical and …, 1978 - jstage.jst.go.jp
… ylalanine and N—formyl—D—phenylalanine,were at neighborhood of 6.8. The effect of pH on the stability of D—acylase was studied. . Mixture of 1“ ml of the enzyme solution and 2 ml …
Number of citations: 29 www.jstage.jst.go.jp
J Deutsch, W Duczek, HJ Niclas - Journal für Praktische …, 1996 - Wiley Online Library
Formyl compounds have been widely used for the protection of amino and hydroxy groups [l]. Furthermore, formyl compounds are useful for synthetic purposes. Thus, the most common …
Number of citations: 6 onlinelibrary.wiley.com
J OGAWA, S SHIMIZU… - European journal of …, 1993 - Wiley Online Library
N‐Carbamoyl‐d‐amino acid amidohydrolase was purified 119‐fold, with 36% overall recovery from a cell‐free extract of Comamonas sp. E222c. The purified enzyme was …
Number of citations: 79 febs.onlinelibrary.wiley.com
J Ogawa, MCM Chung, S Hida, H Yamada… - Journal of …, 1994 - Elsevier
A thermostable N- carbamoyl- d -amino acid amidohydrolase was found in the cells of newly isolated bacterium, Blastobacter sp. A17p-4. The bacterium also showed d-specific …
Number of citations: 98 www.sciencedirect.com
H Nanba, Y Ikenaka, Y Yamada, K Yajima… - Bioscience …, 1998 - Taylor & Francis
… The enzyme had broad substrate specificity for N-carbamylamino acids, but did not hydrolyze N-carbamyl-6-alanine, N-carbamyl-sarcosine, Nformyl-D-phenylalanine, or the N-…
Number of citations: 73 www.tandfonline.com
J Ogawa, H Miyake, S Shimizu - Applied microbiology and biotechnology, 1995 - Springer
N-Carbomoyl-L-amino acid amidohydrolase was purified to homogeneity for the first time from Alcaligenes xylosoxidans. The enzyme showed high affinity toward N-carbomoyl-L-amino …
Number of citations: 45 link.springer.com
J Ogawa - 1995 - repository.kulib.kyoto-u.ac.jp
The term" hydantoin" was originally used as the systematic name for imidazolidine-2, 4-dione or 2, 4-diketotetrahydroimidazole, but it is now also used as the group name for a family of …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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